

An In-depth Technical Guide to the Chemical Properties of 2,3-Dihydroxybenzaldehyde

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Compound of Interest

Compound Name: 2,3-Dihydroxybenzaldehyde

Cat. No.: B126233

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Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of **2,3-Dihydroxybenzaldehyde** (CAS No. 24677-78-9). It is a valuable intermediate in organic synthesis and has demonstrated significant biological activities, including antimicrobial and antioxidant properties. This document details its physicochemical characteristics, spectroscopic data, synthesis protocols, and known mechanisms of action. All quantitative data is presented in structured tables for ease of reference. Furthermore, key biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its functional roles.

Chemical and Physical Properties

2,3-Dihydroxybenzaldehyde, also known as o-pyrocatechualdehyde, is a dihydroxybenzaldehyde with the chemical formula $C_7H_6O_3$.^[1] It typically appears as a light yellow to beige-greenish crystalline powder.^[2] It is an organic compound that is soluble in polar solvents like water and alcohols.^[3]

Table 1: Physicochemical Properties of **2,3-Dihydroxybenzaldehyde**

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₆ O ₃	[1]
Molecular Weight	138.12 g/mol	[1]
CAS Number	24677-78-9	[1]
Appearance	Light yellow to beige-greenish crystalline powder	[2]
Melting Point	104-108 °C	[4]
Boiling Point	120 °C at 16 mmHg	[5]
Solubility	Soluble in 95% ethanol (50 mg/mL)	[4][6]
pKa	8.01 (Predicted)	[2]
LogP	1.325 (Estimated)	[2]

Table 2: Spectroscopic Data for **2,3-Dihydroxybenzaldehyde**

Spectroscopy	Data	Reference(s)
¹ H NMR (CDCl ₃ , 399.65 MHz)	δ (ppm): 11.10 (s, 1H, OH), 9.886 (s, 1H, CHO), 7.193 (d, 1H, ArH), 7.145 (d, 1H, ArH), 6.947 (t, 1H, ArH), 5.84 (s, 1H, OH)	[4]
¹³ C NMR (Polysol)	Tentative assignments available	[7]
Infrared (IR) (Nujol Mull)	Characteristic peaks for O-H, C=O (aldehyde), and aromatic C-H and C=C stretching available	[8]
Mass Spectrometry (MS)	Electron ionization mass spectrum available	[9]

Synthesis and Characterization

Synthesis Protocols

2.1.1. Synthesis from o-Vanillin[2]

This protocol describes the demethylation of o-vanillin to yield **2,3-dihydroxybenzaldehyde**.

- Materials: o-vanillin, aluminum trichloride (AlCl_3), sodium iodide (NaI), acetonitrile, 2 M hydrochloric acid (HCl), ethyl acetate, saturated aqueous sodium thiosulfate, saturated brine, anhydrous magnesium sulfate.
- Procedure:
 - To a 100 mL flask, add acetonitrile (40 mL), followed by aluminum trichloride (0.752 g, 5.64 mmol, 1.1 equiv), sodium iodide (2.305 g, 15.38 mmol, 3.0 equiv), and o-vanillin (0.780 g, 5.13 mmol).
 - Heat the reaction mixture to 80 °C and stir for 18 hours.
 - After cooling to room temperature, acidify the solution with 2 M dilute hydrochloric acid (10 mL).
 - Extract the mixture with ethyl acetate (3 x 50 mL).
 - Combine the organic phases and wash sequentially with saturated aqueous sodium thiosulfate (10 mL) and saturated brine (10 mL).
 - Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography to afford **2,3-dihydroxybenzaldehyde** as a yellow solid.

2.1.2. Synthesis from Catechol

This method involves the formylation of catechol.

- Materials: Catechol, phosphoryl chloride (POCl_3), N,N-dimethylformamide (DMF), ice, water, ethyl acetate, anhydrous sodium sulfate, benzene.
- Procedure:
 - Under a nitrogen atmosphere, slowly add redistilled POCl_3 (39.05 g, 0.059 mol) to dry DMF (4.75 g, 0.065 mol) in an ice bath with stirring for 1 hour.
 - Add a solution of catechol (4.95 g, 0.045 mol) in DMF to the mixture.
 - Stir the reaction for 12 hours at 40 °C.
 - Pour the reaction mixture into ice water with stirring to precipitate the solid.
 - Extract the aqueous layer with ethyl acetate.
 - Wash the organic layer with water (3 times) and dry over anhydrous Na_2SO_4 .
 - After removing the solvent, recrystallize the residue from benzene to yield a light yellow solid.

Characterization Methods

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: Samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6). The spectrum is recorded on a spectrometer, for instance, at a frequency of 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
- ^{13}C NMR: The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule and is typically recorded in a similar manner to the ^1H NMR spectrum.

2.2.2. Infrared (IR) Spectroscopy

- The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a mull in Nujol. The spectrum reveals the presence of key functional groups, such as the hydroxyl ($-\text{OH}$) and carbonyl ($-\text{C}=\text{O}$) groups.

Biological Activities and Mechanisms of Action

2,3-Dihydroxybenzaldehyde has been shown to possess notable biological activities, primarily as an antimicrobial and antioxidant agent.

Antimicrobial Activity

The compound exhibits antimicrobial properties, particularly against Gram-positive bacteria.^[4] It has been shown to be effective against methicillin-resistant *Staphylococcus aureus* (MRSA).^[2]

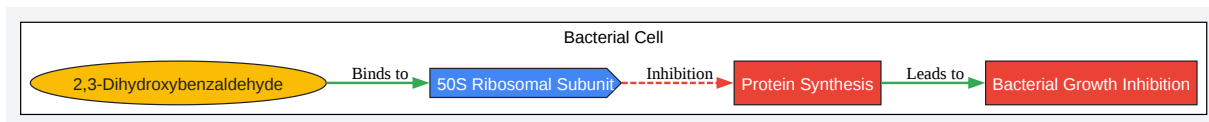
Mechanism of Action: **2,3-Dihydroxybenzaldehyde** inhibits bacterial growth by targeting the ribosome. It binds to the 50S ribosomal subunit, which in turn prevents protein synthesis by inhibiting the transfer of tRNA from the A site to the P site on the ribosome.^{[2][4]}

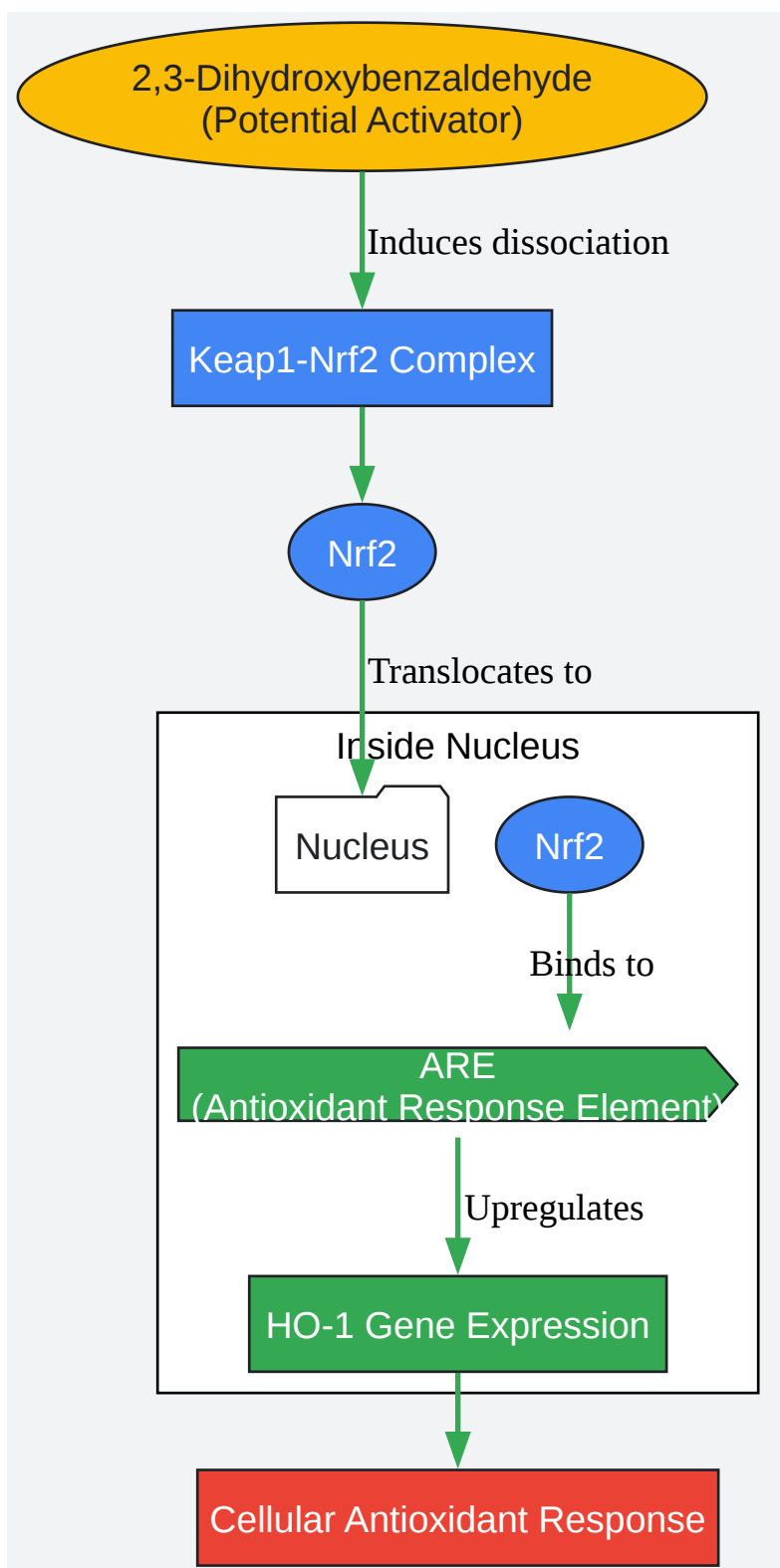
Table 3: Minimum Inhibitory Concentrations (MIC) of **2,3-Dihydroxybenzaldehyde** against Bovine Mastitis *S. aureus*^{[5][10]}

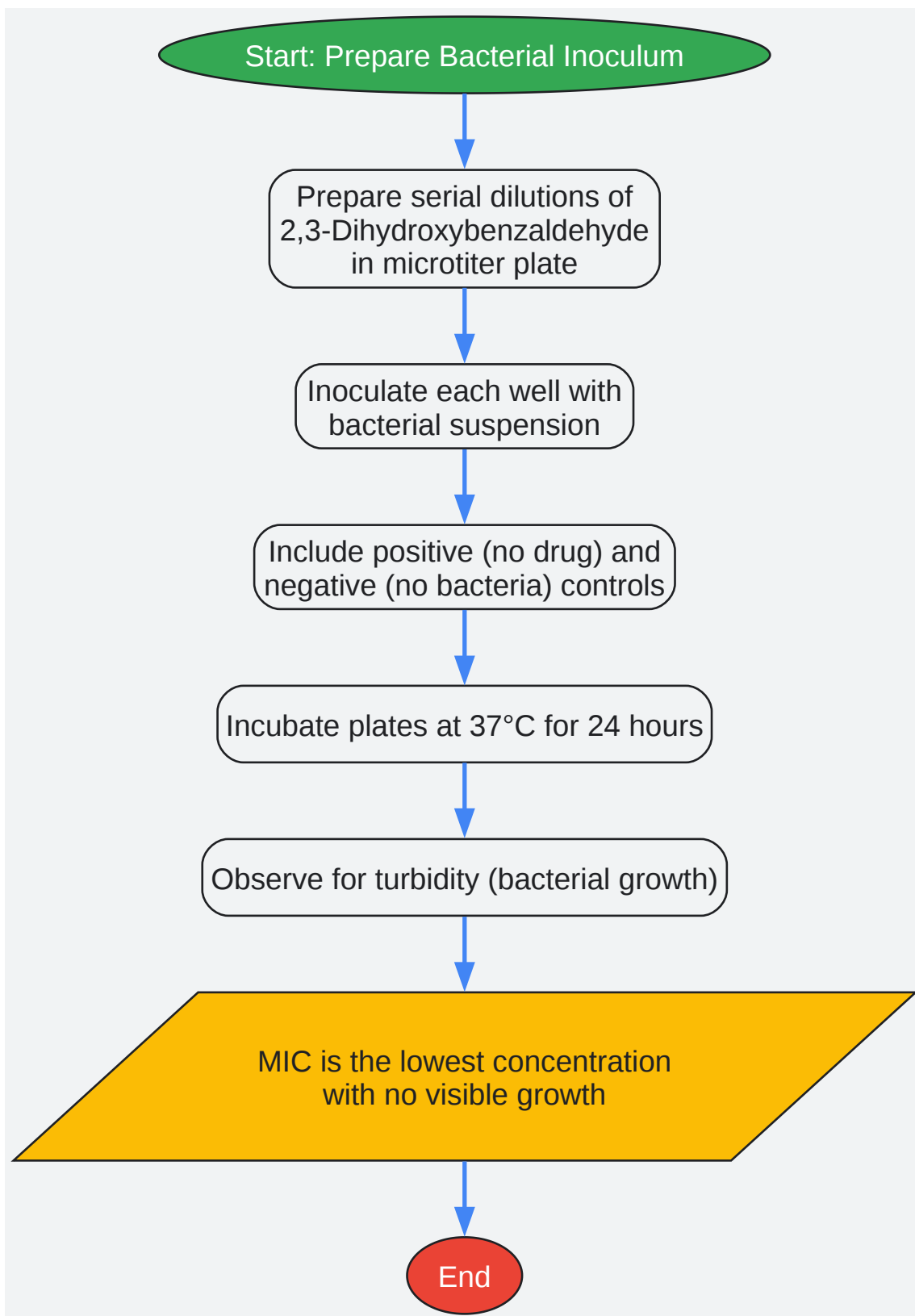
Parameter	Value
MIC ₅₀	500 mg/L
MIC ₉₀	>500 mg/L

MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Cytotoxicity studies on bovine mammary epithelial MAC-T cells have indicated that **2,3-dihydroxybenzaldehyde** exhibits low toxicity at its MIC₅₀ and MIC₉₀ concentrations.^{[5][10]}







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